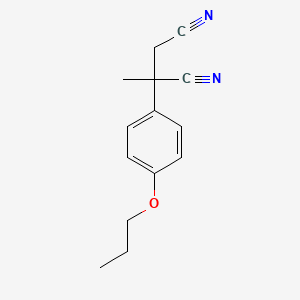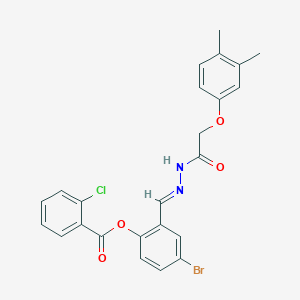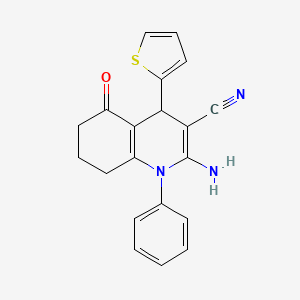![molecular formula C15H11BrN2O3 B11542894 1-(4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11542894.png)
1-(4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE is an organic compound with the molecular formula C15H11BrN2O3 It is known for its unique structure, which includes a bromine atom and a nitro group attached to a phenyl ring, along with a methyleneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-nitrobenzaldehyde and 4-aminoacetophenone.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at a temperature range of 60-80°C for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-{4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and efficiency, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyleneamino linkage can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.
Substitution: Sodium hydroxide, ethanol solvent, reflux conditions.
Oxidation: Potassium permanganate, water solvent, room temperature.
Major Products
Reduction: 1-{4-[(E)-[(4-AMINO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding oxides of the methyleneamino linkage.
Scientific Research Applications
1-{4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-nitroacetophenone
- 4-Bromo-3-nitrobenzaldehyde
- 4-Aminoacetophenone
Uniqueness
1-{4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methyleneamino linkage and the presence of both bromine and nitro groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C15H11BrN2O3 |
|---|---|
Molecular Weight |
347.16 g/mol |
IUPAC Name |
1-[4-[(4-bromo-3-nitrophenyl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C15H11BrN2O3/c1-10(19)12-3-5-13(6-4-12)17-9-11-2-7-14(16)15(8-11)18(20)21/h2-9H,1H3 |
InChI Key |
KTSPWFNOKRHHKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11542817.png)
![N-[(1Z)-3-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11542821.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B11542824.png)


![N-(dibenzo[b,d]furan-3-yl)-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B11542841.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(1E)-3-phenylpropylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11542848.png)
![2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11542868.png)
![2-{(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methyl}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11542878.png)
![2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11542890.png)
![N'-[(E)-(3-Methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11542900.png)
![(2Z,5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11542906.png)

![4,4'-[benzene-1,2-diylbis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11542908.png)
